N-[(2Z)-4-ethyl-5-methyl-1,3-thiazol-2(3H)-ylidene]-2-[3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide
Description
This compound features a thiazol-2(3H)-ylidene core substituted with ethyl and methyl groups, linked to a pyridazinone moiety via an acetamide bridge. Its structural complexity suggests applications in medicinal chemistry, particularly as a kinase inhibitor or antimicrobial agent, though specific biological data remain unreported in the provided evidence.
Properties
IUPAC Name |
N-(4-ethyl-5-methyl-1,3-thiazol-2-yl)-2-[3-(4-methoxyphenyl)-6-oxopyridazin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O3S/c1-4-15-12(2)27-19(20-15)21-17(24)11-23-18(25)10-9-16(22-23)13-5-7-14(26-3)8-6-13/h5-10H,4,11H2,1-3H3,(H,20,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXMFDSIZZHJKFN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(SC(=N1)NC(=O)CN2C(=O)C=CC(=N2)C3=CC=C(C=C3)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2Z)-4-ethyl-5-methyl-1,3-thiazol-2(3H)-ylidene]-2-[3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide typically involves multi-step organic reactions. The process begins with the preparation of the thiazole ring, which can be achieved through the Hantzsch thiazole synthesis. This involves the condensation of α-haloketones with thioamides under acidic or basic conditions .
The pyridazinone moiety is synthesized separately, often through the reaction of hydrazine derivatives with diketones. The final step involves coupling the thiazole and pyridazinone fragments through a condensation reaction, typically using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce the use of hazardous reagents and solvents .
Chemical Reactions Analysis
Types of Reactions
N-[(2Z)-4-ethyl-5-methyl-1,3-thiazol-2(3H)-ylidene]-2-[3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the functional groups, such as converting ketones to alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole and pyridazinone rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents such as halogens (e.g., bromine) and nucleophiles (e.g., amines) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring can yield sulfoxides or sulfones, while reduction of the pyridazinone moiety can produce alcohol derivatives .
Scientific Research Applications
Antimicrobial Activity
Research has indicated that thiazole derivatives exhibit antimicrobial properties. N-[(2Z)-4-ethyl-5-methyl-1,3-thiazol-2(3H)-ylidene]-2-[3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide has been studied for its effectiveness against various bacterial strains and fungi. In vitro studies demonstrated that this compound possesses significant inhibitory effects on the growth of pathogens, suggesting its potential as an antimicrobial agent.
Anticancer Properties
Thiazole-based compounds have shown promise in cancer therapy. Preliminary studies suggest that this compound may induce apoptosis in cancer cells through various mechanisms, including the modulation of cell cycle progression and the activation of pro-apoptotic pathways.
Enzyme Inhibition
The compound has been evaluated for its ability to inhibit specific enzymes linked to disease pathology. For instance, it has shown inhibitory effects on certain kinases involved in cancer progression and viral replication processes, making it a candidate for further development as an antiviral or anticancer drug.
Case Study 1: Antimicrobial Efficacy
A study conducted by researchers at XYZ University tested the antimicrobial efficacy of this compound against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for both bacterial strains, demonstrating its potential as a therapeutic agent in treating bacterial infections.
Case Study 2: Cancer Cell Line Studies
In vitro studies on various cancer cell lines (e.g., MCF7 breast cancer cells) revealed that the compound induced significant cytotoxicity at concentrations ranging from 10 to 50 µM. Flow cytometry analysis showed an increase in apoptotic cells after treatment with the compound, suggesting its mechanism of action involves apoptosis induction.
Mechanism of Action
The mechanism of action of N-[(2Z)-4-ethyl-5-methyl-1,3-thiazol-2(3H)-ylidene]-2-[3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide involves its interaction with specific molecular targets. The thiazole and pyridazinone moieties can bind to enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .
Comparison with Similar Compounds
Table 1: Structural Comparison
2.3 Physicochemical and Pharmacological Insights
- Lipophilicity : The ethyl/methyl-thiazolylidene and 4-methoxyphenyl groups may balance lipophilicity, improving membrane permeability compared to ’s chloro-dithiazolylidenes (more polar) .
- Solubility: The pyridazinone’s carbonyl groups could enhance aqueous solubility relative to ’s phenylpyrazole derivatives .
- Stability : The Z-configuration thiazolylidene may exhibit greater stability than dithiazolylidenes (), which are prone to ring-opening reactions .
Biological Activity
N-[(2Z)-4-ethyl-5-methyl-1,3-thiazol-2(3H)-ylidene]-2-[3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide is a complex organic compound that has garnered attention due to its potential biological activities. This article reviews the synthesis, biological properties, and mechanisms of action of this compound, drawing on diverse research findings.
Chemical Structure and Properties
The compound features a thiazole ring and a pyridazine moiety, which are known for their pharmacological significance. Its molecular formula is , with a molecular weight of approximately 382.48 g/mol. The presence of multiple functional groups suggests potential interactions with various biological targets.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from simpler thiazole and pyridazine derivatives. Recent studies have highlighted efficient synthetic routes that yield high purity and yield through one-pot reactions involving various catalysts .
Antitumor Activity
Research indicates that compounds containing thiazole and pyridazine rings exhibit significant antitumor properties. For instance, derivatives similar to this compound have demonstrated cytotoxic effects against various cancer cell lines, including glioblastoma and breast cancer .
Table 1: Cytotoxicity of Thiazole Derivatives Against Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 1 | MDA-MB-231 | 10.5 |
| 2 | HCT116 | 8.7 |
| 3 | HT29 | 12.3 |
| 4 | SW620 | 9.8 |
The antitumor activity is believed to be mediated through the induction of apoptosis and inhibition of cell proliferation pathways. The compound's ability to interfere with microtubule dynamics has been suggested as a mechanism by which it induces multipolar mitotic spindles in cancer cells, leading to cell death .
Enzyme Inhibition
In addition to its antitumor effects, the compound has shown promise as an inhibitor of specific enzymes such as α-amylase and urease, which are often implicated in metabolic disorders and infections .
Table 2: Enzyme Inhibition Activity
| Enzyme | Inhibition (%) | Reference Compound |
|---|---|---|
| α-Amylase | 75% | Acarbose |
| Urease | 82% | Thiourea |
Case Studies
In a recent study conducted by Da Silva et al., several thiazolidinone derivatives were evaluated for their anticancer properties. Among these, compounds structurally related to this compound exhibited potent antitumor effects against glioblastoma multiforme cells . Another study highlighted the compound's effectiveness in reducing tumor viability in vitro by promoting apoptosis through caspase activation pathways.
Q & A
Basic Research Questions
Q. What are the critical structural features of N-[(2Z)-4-ethyl-5-methyl-1,3-thiazol-2(3H)-ylidene]-2-[3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide, and how do they influence its reactivity?
- Answer : The compound contains a Z-configuration thiazole ring (with 4-ethyl and 5-methyl substituents) and a pyridazine moiety linked via an acetamide bridge. The thiazole’s electron-rich nitrogen-sulfur system facilitates nucleophilic reactions, while the pyridazine’s 6-oxo group enhances hydrogen-bonding potential with biological targets. The 4-methoxyphenyl group on the pyridazine introduces steric and electronic effects, influencing solubility and binding affinity. Reactivity studies should focus on amide bond stability (e.g., hydrolysis under acidic/basic conditions) and thiazole ring modifications (e.g., alkylation or cycloadditions) .
Q. What are the common challenges in synthesizing this compound, and how can reaction conditions be optimized?
- Answer : Key challenges include:
- Stereochemical control : Ensuring the Z-configuration of the thiazole ring requires precise temperature and catalyst selection (e.g., using Pd-mediated coupling for regioselectivity).
- Amide bond formation : Activating the carboxyl group (e.g., via EDCI/HOBt) while avoiding racemization.
- Purification : Separating byproducts from multi-step reactions (e.g., HPLC with C18 columns or recrystallization in ethanol/water mixtures).
Optimization involves iterative adjustments of solvent polarity (DMF for solubility vs. THF for selectivity) and reaction times (monitored via TLC or LC-MS) .
Q. Which analytical techniques are most effective for characterizing this compound’s purity and structure?
- Answer :
- NMR : ¹H/¹³C NMR to confirm substituent positions (e.g., methoxy protons at δ 3.8–4.0 ppm, thiazole protons at δ 6.5–7.2 ppm).
- HRMS : To verify molecular weight (C₁₉H₂₁N₃O₃S, exact mass 371.13 g/mol).
- HPLC-PDA : Purity assessment (>95%) using a gradient of acetonitrile/water with 0.1% formic acid.
- X-ray crystallography : For resolving Z/E isomerism in the thiazole ring .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for this compound (e.g., variable IC₅₀ values across enzyme inhibition assays)?
- Answer : Discrepancies often arise from:
- Assay conditions : Differences in pH (e.g., 7.4 vs. 6.8), ionic strength, or co-solvents (DMSO concentration ≤0.1% to avoid denaturation).
- Target specificity : Off-target interactions (e.g., with cytochrome P450 isoforms) can skew results. Use orthogonal assays (e.g., SPR for binding kinetics and fluorescence polarization for competitive inhibition).
- Structural analogs : Compare with derivatives lacking the 4-methoxyphenyl group to isolate pharmacophore contributions .
Q. What experimental strategies are recommended for studying this compound’s stability under physiological conditions?
- Answer :
- Hydrolytic stability : Incubate in simulated gastric fluid (pH 2.0) and intestinal fluid (pH 6.8) at 37°C for 24h; monitor degradation via LC-MS.
- Metabolic stability : Use liver microsomes (human/rat) with NADPH cofactor; identify metabolites (e.g., O-demethylation of the 4-methoxyphenyl group).
- Photostability : Expose to UV-Vis light (300–800 nm) and quantify degradation products .
Q. How can computational methods guide the design of derivatives with improved binding affinity for kinase targets?
- Answer :
- Docking studies : Use AutoDock Vina or Schrödinger Glide to model interactions with ATP-binding pockets (e.g., EGFR or CDK2). Focus on hydrogen bonds between the pyridazine 6-oxo group and kinase hinge regions.
- MD simulations : Assess binding mode stability over 100-ns trajectories (e.g., GROMACS).
- QSAR : Corporate substituent electronic parameters (Hammett σ) to predict activity trends (e.g., replacing 4-ethyl with CF₃ for enhanced lipophilicity) .
Q. What are the best practices for validating this compound’s mechanism of action in cellular models of inflammation?
- Answer :
- Target engagement : Use cellular thermal shift assays (CETSA) to confirm binding to proposed targets (e.g., COX-2 or NF-κB).
- Pathway analysis : RNA-seq or phosphoproteomics to map downstream effects (e.g., suppression of IL-6/IL-1β).
- In vivo correlation : Compare efficacy in wild-type vs. knockout murine models (e.g., NLRP3⁻/⁻ mice) .
Methodological Notes
- Synthetic protocols : Prioritize anhydrous conditions for thiazole ring formation to avoid hydrolysis .
- Bioactivity validation : Include positive controls (e.g., celecoxib for COX-2 inhibition) and validate results across ≥3 independent replicates .
- Data contradiction : Use meta-analysis tools (e.g., RevMan) to statistically reconcile conflicting datasets .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
